2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran
Brand Name: Vulcanchem
CAS No.: 106444-68-2
VCID: VC0011321
InChI: InChI=1S/C16H24O3/c1-10-11(2)15-13(12(3)14(10)18-5)6-7-16(4,19-15)8-9-17/h17H,6-9H2,1-5H3
SMILES: CC1=C(C(=C(C2=C1OC(CC2)(C)CCO)C)OC)C
Molecular Formula: C16H24O3
Molecular Weight: 264.36 g/mol

2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran

CAS No.: 106444-68-2

Main Products

VCID: VC0011321

Molecular Formula: C16H24O3

Molecular Weight: 264.36 g/mol

2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran - 106444-68-2

CAS No. 106444-68-2
Product Name 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran
Molecular Formula C16H24O3
Molecular Weight 264.36 g/mol
IUPAC Name 2-(6-methoxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)ethanol
Standard InChI InChI=1S/C16H24O3/c1-10-11(2)15-13(12(3)14(10)18-5)6-7-16(4,19-15)8-9-17/h17H,6-9H2,1-5H3
Standard InChIKey VNYSURHHUVEARS-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C2=C1OC(CC2)(C)CCO)C)OC)C
Canonical SMILES CC1=C(C(=C(C2=C1OC(CC2)(C)CCO)C)OC)C
PubChem Compound 10491873
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator